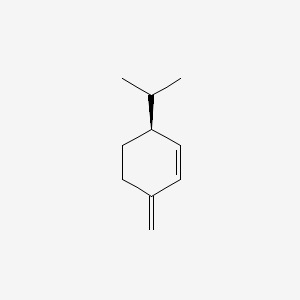

(+)-beta-Phellandrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+)-beta-Phellandrene belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, this compound is considered to be an isoprenoid lipid molecule this compound is considered to be a practically insoluble (in water) and relatively neutral molecule this compound has been primarily detected in feces. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in ginger. This makes this compound a potential biomarker for the consumption of this food product.

This compound is a beta-phellandrene in which the chiral centre has S configuration. It has a role as a plant metabolite. It is an enantiomer of a (-)-beta-phellandrene.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Asymmetric Catalysis

- (+)-beta-Phellandrene is valuable in asymmetric catalysis due to its ability to undergo Diels-Alder reactions. This property allows for the synthesis of chiral compounds, which are crucial in pharmaceuticals and fine chemicals .

- The compound can react with dienes to form complex molecular skeletons, making it useful in the development of new synthetic pathways .

Intermediate Synthesis

- The unique structure of beta-Phellandrene facilitates its use as an intermediate in the synthesis of various organic compounds. For instance, it can be transformed into chiral dienes that serve as ligands in rhodium-catalyzed reactions .

Agricultural Applications

Pesticide and Herbicide Development

- Research indicates that beta-Phellandrene exhibits insecticidal properties, making it a candidate for use in eco-friendly pesticides. Its effectiveness against specific pests highlights its potential as a natural alternative to synthetic chemicals .

Feed Additives

- In animal husbandry, beta-Phellandrene has been explored as a feed additive to enhance growth rates and improve overall health in livestock. Its incorporation into animal diets may lead to better nutrient absorption and growth performance .

Medicinal Applications

Anticancer Properties

- Studies have shown that beta-Phellandrene possesses anticancer potential. It has been demonstrated to inhibit the growth of human liver cancer cells, suggesting its role as a therapeutic agent in cancer treatment .

- In vivo studies indicate that beta-Phellandrene can enhance immune responses in cancer models, promoting phagocytosis and natural killer cell activity .

Genetic Toxicity Assessment

- A study assessing the genetic toxicity of beta-Phellandrene revealed that while it can induce DNA damage at high dosages, it does not exhibit significant genetic toxicity at lower levels. This finding is crucial for evaluating its safety for therapeutic applications .

Therapeutic Potential

Anti-inflammatory and Analgesic Effects

- Beta-Phellandrene has shown promise in pain management through its antinociceptive effects observed in animal models. It exhibited significant inhibition of mechanical nociception, suggesting potential applications in pain relief therapies .

Antimicrobial Activity

- The compound has demonstrated antimicrobial properties against various pathogens, indicating its potential use in developing natural antimicrobial agents for food preservation and medical applications .

Data Summary Table

Case Studies

-

Cancer Research Study

- A study conducted on mice injected with WEHI-3 leukemia cells showed that oral administration of beta-Phellandrene significantly promoted immune responses and inhibited tumor growth. The treatment resulted in increased levels of T-cells and macrophages, indicating enhanced immune activity against cancer cells .

-

Genetic Toxicity Study

- Research utilizing comet assays indicated that beta-Phellandrene could induce DNA strand breaks at higher dosages (1425 mg/kg), while micronucleus tests showed no significant chromosomal damage at lower concentrations. This highlights the importance of dosage when considering therapeutic applications of beta-Phellandrene .

Analyse Chemischer Reaktionen

NO₃ Radical-Initiated Oxidation

(+)-beta-Phellandrene reacts efficiently with nitrate radicals (NO₃), forming secondary organic aerosols (SOA) and organic nitrates (ONs). Key findings from chamber experiments include :

| Parameter | β-Phellandrene | α-Phellandrene |

|---|---|---|

| SOA Yield (max) | 60% | 35% |

| Total Organic Nitrate Yield | 40–60% | 40–60% |

| Partitioning Coefficient (Kₚ) | 4.0 × 10⁻² m³/µg | 4.4 × 10⁻² m³/µg |

-

Mechanism :

-

Initial Attack : NO₃ adds to the exocyclic double bond, forming a nitrooxy-peroxy radical (RO₂).

-

Autoxidation : RO₂ undergoes intramolecular H-shifts, generating highly oxygenated molecules (HOMs) such as C₁₀H₁₅NO₉ and C₁₀H₁₆O₈ .

-

Termination : HOMs partition into the aerosol phase, contributing to SOA growth.

-

-

Key Products :

Hydrochlorination

β-Phellandrene undergoes hydrochlorination to form phellandrene hydrochloride , a cyclohexenyl chloride intermediate. This reaction is stereospecific and influenced by the enantiomeric configuration .

C10H16+HCl→C10H17Cl(via carbocation intermediate)

Enzymatic Cyclization

The terpene synthase (TS) from Bacillus alcalophilus (BalTS) catalyzes the formation of geranyl-β-phellandrene , a cyclic diterpene, via a 1,3-hydride shift mechanism :

| BalTS Variant | Geranyl-β-Phellandrene Yield | β-Springene Yield |

|---|---|---|

| Wild-Type | 12% | 88% |

| Y97A | 38% | 62% |

| Y203A | 45% | 55% |

-

Key Steps :

Peroxide Formation

The exocyclic double bond in β-phellandrene reacts with atmospheric O₂ to form endoperoxides at elevated temperatures. This reaction is hazardous due to explosive byproducts :

C10H16+O2→C10H16O2(unstable peroxide)

Nighttime Chemistry

β-Phellandrene contributes significantly to nighttime SOA formation in coniferous forests. Key metrics from NO₃ oxidation :

| Property | Value |

|---|---|

| SOA Mass Loading Range | 50–400 µg/m³ |

| Mean Particle Diameter | 300–400 nm |

| Organic Nitrate Fraction | 22–44% of SOA mass |

Eigenschaften

CAS-Nummer |

6153-16-8 |

|---|---|

Molekularformel |

C10H16 |

Molekulargewicht |

136.23 g/mol |

IUPAC-Name |

(6S)-3-methylidene-6-propan-2-ylcyclohexene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3/t10-/m0/s1 |

InChI-Schlüssel |

LFJQCDVYDGGFCH-JTQLQIEISA-N |

SMILES |

CC(C)C1CCC(=C)C=C1 |

Isomerische SMILES |

CC(C)[C@@H]1CCC(=C)C=C1 |

Kanonische SMILES |

CC(C)C1CCC(=C)C=C1 |

Siedepunkt |

171-172°C |

Key on ui other cas no. |

6153-17-9 6153-16-8 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.